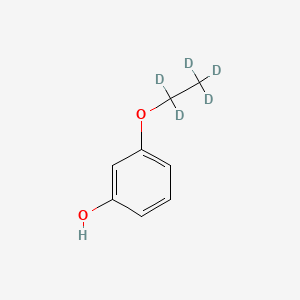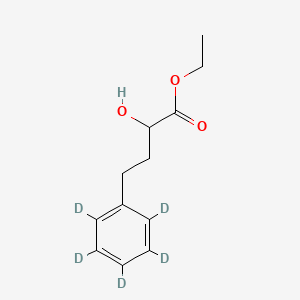
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is a stable isotope labelled compound . It has a molecular formula of C12H11D5O3 and a molecular weight of 213.28 . It is also known as alpha-Hydroxybenzenebutanoic Acid-d5 Ethyl Ester, and Ethyl 2-Hydroxy-4-phenylbutano .
Synthesis Analysis
The synthesis of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” involves biocatalytic processes . A study reported the use of a newly isolated Rhodotorula mucilaginosa CCZU-G5 in an aqueous/organic solvent biphasic system for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to synthesize optically active ®-HPBA . Another study reported the enantio- and chemoselective hydrogenation of several 2,4-diketo acid derivatives to the corresponding 2-hydroxy compounds with cinchona modified Pt catalysts .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is represented by the formula C12H11D5O3 . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the production of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . This is an efficient approach for its synthesis as OPBA can be easily synthesized and is relatively cheap .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include a molecular formula of C12H11D5O3 and a molecular weight of 213.28 .Orientations Futures
The future directions for “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” could involve further optimization of the biocatalytic processes for its synthesis . Studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .
Propriétés
IUPAC Name |
ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

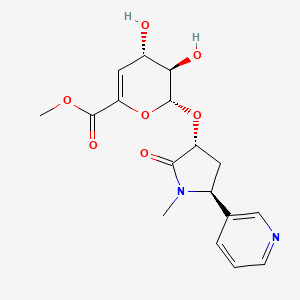
![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
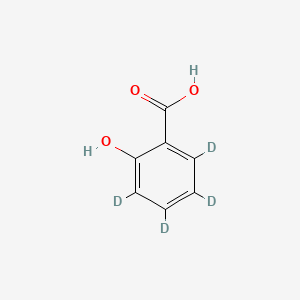
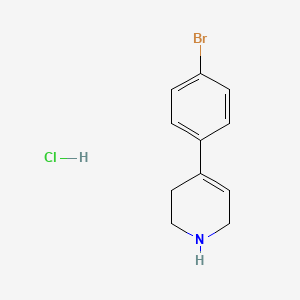
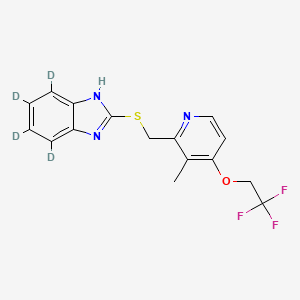
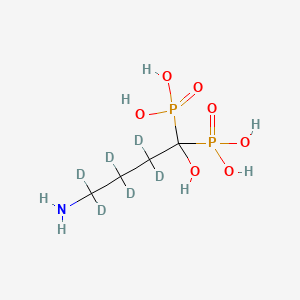
![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
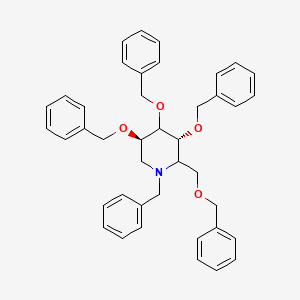
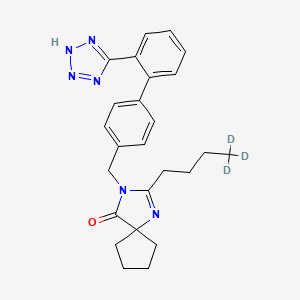
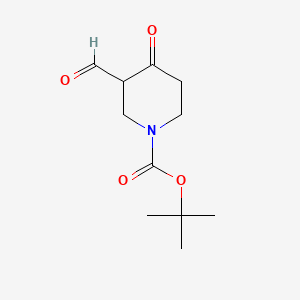
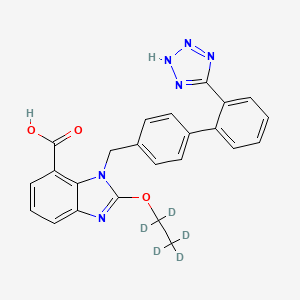
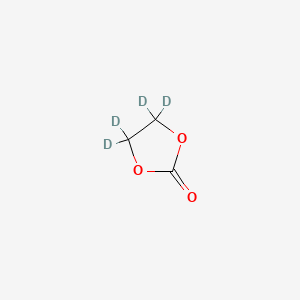
![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)
